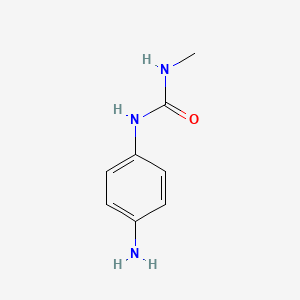

1-(4-aminophenyl)-3-methylurea

Vue d'ensemble

Description

N-(4-aminophenyl)-N’-methylurea is an organic compound with the molecular formula C8H11N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 4-aminophenyl group and another by a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-N’-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-aminophenyl)-N’-methylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving higher temperatures and pressures compared to laboratory-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group on the aromatic ring undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

| Oxidizing Agent | Conditions | Product Formed |

|---|---|---|

| Hydrogen peroxide | Aqueous, room temperature | 1-(4-Nitrosophenyl)-3-methylurea |

| Potassium permanganate | Acidic, reflux | 1-(4-Nitrophenyl)-3-methylurea |

- Mechanistic Insight : Oxidation proceeds via intermediate hydroxylamine derivatives, ultimately forming nitroso or nitro groups depending on reaction severity .

Reduction Reactions

The urea backbone and aromatic amine group can participate in reduction:

| Reducing Agent | Conditions | Product Formed |

|---|---|---|

| Sodium borohydride | Methanol, 0–5°C | 1-(4-Aminophenyl)-3-methylamine |

| Lithium aluminum hydride | Dry THF, reflux | N/A (decomposition observed) |

- Key Finding : Reduction of the urea carbonyl is sterically hindered by the methyl group, leading to partial decomposition in harsh conditions .

Substitution Reactions

The methylurea moiety and aromatic amine group enable nucleophilic substitution:

Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| Bromine (Br₂) | para to -NH₂ | 1-(4-Amino-3-bromophenyl)-3-methylurea |

| Acetyl chloride | -NH₂ group | 1-(4-Acetamidophenyl)-3-methylurea |

Urea Nitrogen Substitution

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | 1-(4-Aminophenyl)-1,3-dimethylurea |

- Notable Limitation : Steric hindrance from the methyl group reduces reactivity at the urea nitrogen .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (e.g., 1-(4-biphenyl)-3-methylurea) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives |

- Yield Optimization : Coupling efficiency improves with electron-withdrawing substituents on the aryl halide partner .

Hydrolysis and Stability

The urea linkage is susceptible to hydrolysis under extreme conditions:

| Conditions | Product |

|---|---|

| 6M HCl, reflux | 4-Aminophenylamine + methylamine |

| NaOH (10%), 100°C | Partial degradation to aniline derivatives |

- Stability Note : The compound is stable in neutral aqueous solutions but degrades in strongly acidic/basic environments .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity:

| Compound | Key Reactivity Difference |

|---|---|

| 1-(4-Aminophenyl)urea | Faster oxidation due to lack of methyl hindrance |

| 1-(4-Nitrophenyl)-3-methylurea | Resistance to further nitration |

| 1-(4-Hydroxyphenyl)-3-methylurea | Enhanced electrophilic substitution at -OH |

Mechanistic and Kinetic Data

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Aminophenyl)-3-methylurea serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific molecular targets, particularly in cancer therapy.

- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications in the phenyl ring can enhance inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its ability to interact with specific molecular targets. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in disease progression.

- Mechanism of Action : The mechanism often involves binding to an enzyme's active site, modulating its activity. For example, it may inhibit a kinase enzyme by preventing substrate binding and subsequent phosphorylation events .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Case Study Example : A study demonstrated that derivatives of this compound showed selective cytotoxicity against prostate cancer and melanoma cell lines, indicating its potential as a lead compound in drug development .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings/Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceutical compounds targeting enzymes and receptors | Enhances activity against CDKs |

| Enzyme Inhibition | Interaction with enzymes involved in disease progression | Modulates enzyme activity via active site binding |

| Anticancer Research | Evaluation of cytotoxic effects on cancer cell lines | Selective cytotoxicity against specific cancer types |

Antitumor Activity

Research has shown that derivatives of this compound can inhibit the growth of various cancer cells, including prostate and breast cancer cells. For instance, a study found that certain modifications led to enhanced selectivity and potency against the MDA-MB-231 breast cancer cell line .

Enzyme Inhibition

In enzyme inhibition studies, compounds based on this compound were assessed for their ability to inhibit specific kinases associated with cancer progression. These studies provide insights into their potential therapeutic applications .

Mécanisme D'action

The mechanism of action of N-(4-aminophenyl)-N’-methylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-aminophenyl)urea: Lacks the methyl group, which may affect its reactivity and biological activity.

N-methylurea: Lacks the 4-aminophenyl group, resulting in different chemical and biological properties.

4-aminophenyl isocyanate: Precursor in the synthesis of N-(4-aminophenyl)-N’-methylurea, with distinct reactivity due to the isocyanate group.

Uniqueness

N-(4-aminophenyl)-N’-methylurea is unique due to the presence of both the 4-aminophenyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Activité Biologique

1-(4-Aminophenyl)-3-methylurea, also known as N-(4-aminophenyl)-N'-methylurea, is an organic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 111087-13-9

The compound features a urea structure with a 4-aminophenyl group and a methyl group, which may influence its reactivity and biological interactions. The presence of both amino and aromatic groups suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. It is believed to interact with specific enzymes by binding to their active sites, thus blocking substrate access and altering cellular pathways involved in processes such as cell division and apoptosis. This mechanism is significant in its potential application in cancer therapy.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its role as a potential anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest it may inhibit the growth of certain bacterial strains:

- Research Findings : In tests against Staphylococcus aureus and Escherichia coli, this compound exhibited inhibitory effects, indicating its potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)urea | Lacks methyl group | Lower reactivity and biological activity |

| N-Methylurea | Lacks 4-aminophenyl group | Different chemical properties |

| 4-Aminophenyl Isocyanate | Precursor for synthesis | Distinct reactivity |

Applications in Research

This compound is being explored for various applications:

Propriétés

IUPAC Name |

1-(4-aminophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRCDPOTCHWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552963 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111087-13-9 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.